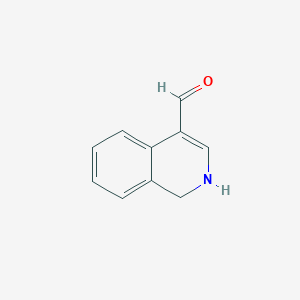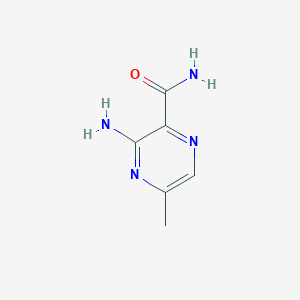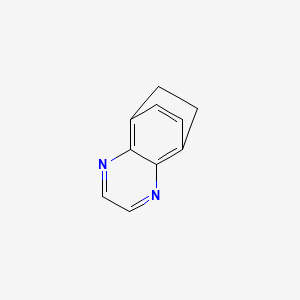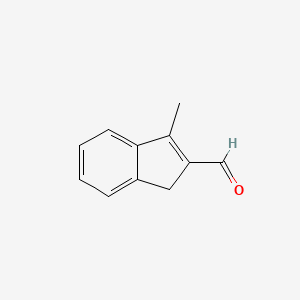
1,2-Dihydroisoquinoline-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydroisoquinoline-4-carbaldehyde is a chemical compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing heterocycles that are widely recognized for their presence in various natural products and biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dihydroisoquinoline-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of isoquinoline with alkyl propiolates and 1,3-diketones under mild reaction conditions. This three-component reaction proceeds without the need for catalysts and yields functionalized 1,2-dihydroisoquinolines . Another method involves the palladium-catalyzed cascade cyclization-coupling of trisubstituted allenamides with arylboronic acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydroisoquinoline-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted isoquinoline derivatives.
Applications De Recherche Scientifique
1,2-Dihydroisoquinoline-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and interactions involving isoquinoline derivatives.
Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial processes
Mécanisme D'action
The mechanism of action of 1,2-Dihydroisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to bioactive molecules that modulate enzymatic activity or receptor interactions. For example, derivatives of isoquinolines have been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is significant in cancer immunotherapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: This compound is structurally similar and also exhibits significant biological activity.
1,2-Dihydroisoquinoline-1-carboxylates: These compounds share the isoquinoline core and are used in various synthetic applications.
Uniqueness
1,2-Dihydroisoquinoline-4-carbaldehyde is unique due to its specific functional groups, which allow for diverse chemical modifications and applications. Its ability to participate in multiple types of reactions and serve as a versatile intermediate makes it valuable in both research and industrial contexts.
Propriétés
Formule moléculaire |
C10H9NO |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
1,2-dihydroisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c12-7-9-6-11-5-8-3-1-2-4-10(8)9/h1-4,6-7,11H,5H2 |
Clé InChI |
IDFZBYUJEPDVJJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(=CN1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Hydroxy(dimethyl)silyl]butanoic acid](/img/structure/B11919611.png)
![2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B11919612.png)

![1-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919619.png)


![5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11919626.png)
![(5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B11919635.png)





